4-(1-Azepaneyl)-1-naphthonitrile
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Overview
Description
4-(1-Azepaneyl)-1-naphthonitrile is a chemical compound that features a naphthonitrile core with an azepane ring attached
Preparation Methods
The synthesis of 4-(1-Azepaneyl)-1-naphthonitrile typically involves the reaction of 1-naphthonitrile with azepane under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-(1-Azepaneyl)-1-naphthonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(1-Azepaneyl)-1-naphthonitrile has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Azepaneyl)-1-naphthonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
4-(1-Azepaneyl)-1-naphthonitrile can be compared with other similar compounds, such as:
N-[3-(1-Azepanyl)propyl]-4-methoxybenzamide: This compound has a similar azepane ring but a different core structure.
4-(1-Azepanyl)-3-chloroaniline: This compound features a chloroaniline core with an azepane ring.
4-[2-(1-Azepanyl)-2-oxoethoxy]-N-butylbenzenesulfonamide: This compound has a benzenesulfonamide core with an azepane ring.
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties.
Properties
CAS No. |
664362-62-3 |
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Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
4-(azepan-1-yl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H18N2/c18-13-14-9-10-17(16-8-4-3-7-15(14)16)19-11-5-1-2-6-12-19/h3-4,7-10H,1-2,5-6,11-12H2 |
InChI Key |
RJNUKTPHVZWXIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C3=CC=CC=C32)C#N |
Origin of Product |
United States |
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